molecular formula C19H16N2O3S B3209439 N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1058490-11-1

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B3209439
CAS RN: 1058490-11-1
M. Wt: 352.4 g/mol
InChI Key: NHVSVWUCUMGLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been developed to target the phospholipase D (PLD) enzyme. PLD is an important enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. The inhibition of PLD by FIPI has been shown to have a significant impact on cell growth, differentiation, and migration.

Mechanism of Action

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide works by inhibiting the activity of the PLD enzyme, which is responsible for the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA). PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, this compound reduces the production of PA and disrupts the normal cellular processes that are regulated by this molecule.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. It reduces the production of PA, which leads to the inhibition of various cellular processes, including cell growth, differentiation, and migration. It also reduces the production of inflammatory cytokines and chemokines, which are responsible for the onset and progression of various inflammatory diseases. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is its specificity for the PLD enzyme. This allows researchers to selectively target this enzyme without affecting other cellular processes. Another advantage is its ease of use, as it can be easily synthesized and purified. One of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its effectiveness may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in scientific research. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and treatment regimen for these diseases. Another area of interest is the development of new PLD inhibitors that are more potent and selective than this compound. This could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance their effectiveness and reduce their toxicity.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by targeting the PLD enzyme. Inflammation is another area where this compound has shown promising results. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, which are responsible for the onset and progression of various inflammatory diseases. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(12-15-3-2-10-25-15)20-14-6-5-13-7-8-21(16(13)11-14)19(23)17-4-1-9-24-17/h1-6,9-11H,7-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVSVWUCUMGLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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